“N-cycloheptyl-1H-indazole-3-carboxamide” is a chemical compound with the molecular formula C15H19N3O . It is a type of synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK since 2016 .
The synthesis of “N-cycloheptyl-1H-indazole-3-carboxamide” and similar compounds typically involves the nitrosation of indoles . This process involves the reaction of an indole with a nitrosating agent, which introduces a nitroso group to the molecule . The nitrosation of indoles is a key step in the synthesis of a variety of polyfunctionalized 3-substituted indazoles .
The molecular structure of “N-cycloheptyl-1H-indazole-3-carboxamide” has been analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies . These methods provide detailed and comprehensive analytical data about the compound .
N-cycloheptyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole-3-carboxamides, which have garnered interest due to their potential therapeutic applications, particularly in the field of medicinal chemistry. This compound is structurally related to other indazole derivatives and is noted for its psychoactive properties, making it a subject of research in pharmacology and toxicology.
N-cycloheptyl-1H-indazole-3-carboxamide is classified as a synthetic cannabinoid. It is part of a broader category of compounds that mimic the effects of cannabinoids found in cannabis. The classification is significant as it highlights the compound's potential interactions with the endocannabinoid system, particularly its affinity for cannabinoid receptors.
The synthesis of N-cycloheptyl-1H-indazole-3-carboxamide typically involves several key steps:
The synthesis can be optimized for yield and purity through careful selection of reagents and reaction conditions, including temperature control and solvent choice .
The molecular formula of N-cycloheptyl-1H-indazole-3-carboxamide is C_{14}H_{18}N_{2}O. Its structure features:
N-cycloheptyl-1H-indazole-3-carboxamide can undergo various chemical reactions typical for amides and indazoles:
These reactions are essential for understanding its stability and reactivity in biological systems .
The mechanism of action for N-cycloheptyl-1H-indazole-3-carboxamide primarily involves its interaction with cannabinoid receptors in the central nervous system:
Research into its specific binding affinities and efficacy at these receptors continues to elucidate its pharmacological profile .
N-cycloheptyl-1H-indazole-3-carboxamide has potential applications in several scientific fields:
The ongoing exploration of this compound may lead to novel therapeutic options or insights into cannabinoid pharmacology .
Indazole derivatives represent privileged scaffolds in medicinal chemistry due to their structural versatility and diverse pharmacological profiles. These bicyclic nitrogen-containing heterocycles exist predominantly as the thermodynamically stable 1H-tautomer, providing a robust platform for molecular interactions with biological targets [6]. The significance of indazole cores is evidenced by their incorporation into clinically approved therapeutics across multiple disease domains, including the poly(ADP-ribose) polymerase inhibitor niraparib for oncology and the tyrosine kinase inhibitor pazopanib for renal cell carcinoma [6] [8].
The pharmacological relevance stems from the scaffold's ability to participate in hydrogen bonding via its annular nitrogen atoms and the carboxamide functionality commonly appended at the 3-position. This enables targeted interactions with enzymes and receptors, particularly kinases and G-protein-coupled receptors [4] [8]. Indazole derivatives demonstrate modulatory effects across cancer proliferation pathways, inflammatory cascades, and central nervous system targets, making them adaptable frameworks for drug development [6] [8].
Table 1: Therapeutic Applications of Selected Indazole-Based Pharmaceuticals
Compound Name | Therapeutic Area | Molecular Target | Clinical Status |
---|---|---|---|
Niraparib | Oncology | PARP enzyme | FDA-approved |
Pazopanib | Oncology | VEGFR/PDGFR kinases | FDA-approved |
Benzydamine | Inflammation | Unspecified | Marketed |
Bendazac | Ophthalmology | Unspecified | Marketed |
Synthetic cannabinoid receptor agonists have undergone significant structural evolution since early cyclohexylphenol and aryl-indole ketone prototypes. Modern scaffolds incorporate diverse heterocyclic cores, with indazole emerging as a predominant framework due to its metabolic stability and receptor affinity [2]. The structural progression has followed distinct phases: initial JWH-type compounds featuring naphthoylindoles; subsequent carbazole and carboxamide derivatives exhibiting improved receptor selectivity; and contemporary generations incorporating adamantyl, tetramethylcyclopropyl, and diverse alkyl substituents on the nitrogen atoms [2].
Critical advancements involved exploration of the carboxamide linkage at the indazole 3-position and nitrogen substitutions at the 1-position. These modifications significantly influenced cannabinoid receptor binding kinetics and functional activity. The cyclohexylmethyl moiety in compounds like ACHMINACA exemplifies nitrogen substituent optimization, enhancing receptor affinity and physicochemical properties compared to earlier pentyl chain analogs [2]. This evolution reflects medicinal chemistry strategies focused on balancing receptor potency with analytical detectability and structural novelty.
N-cycloheptyl-1H-indazole-3-carboxamide occupies a distinct niche in cannabinoid pharmacophore design, characterized by three strategic structural elements: the indazole heterocycle serving as a bioisostere for traditional indole cores; the carboxamide linker at position 3 enabling hydrogen-bonding interactions; and the cycloheptyl moiety attached to the carboxamide nitrogen providing optimized steric bulk and liphophilicity [2] [6]. The seven-membered aliphatic ring represents a calculated expansion from the cyclohexyl analogs observed in earlier synthetic cannabinoids, potentially enhancing receptor accommodation through increased conformational flexibility and altered van der Waals interactions.
The molecular architecture aligns with established structure-activity relationship principles for cannabinoid type 1 receptor engagement:
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3